(S)-2,3-dihydroxypropyl 4-Chlorobenzoate
Description
(S)-2,3-Dihydroxypropyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid and (S)-2,3-dihydroxypropanol (glycerol). The compound features a chiral center at the glycerol moiety, giving it stereospecific properties. The 4-chlorobenzoate group contributes to its lipophilicity, while the dihydroxypropyl group enhances water solubility, making it a candidate for pharmaceutical or industrial applications where balanced solubility is critical.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 4-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2/t9-/m0/s1 |
InChI Key |
WUFCRWUDJPHBRT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@H](CO)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights Iosimenol, an iodinated X-ray contrast agent with a 2,3-dihydroxypropylimino backbone . While distinct in application, structural parallels and differences between these compounds offer insights into functional group effects:
Key Structural and Functional Comparisons
Functional Group Analysis :
- Ester vs. Amide Linkages: The ester group in the target compound is more hydrolytically labile than Iosimenol’s amide bonds, suggesting differences in metabolic stability .
- Diol Configuration : Both compounds utilize 2,3-dihydroxypropyl groups, which improve aqueous solubility. However, the (S)-enantiomer in the target compound may confer stereospecific interactions in biological systems.
Hypothetical Comparisons to Benzoate Esters
If compared to non-chlorinated analogs (e.g., methyl 4-hydroxybenzoate):
- Lipophilicity : The 4-Cl group increases logP (lipophilicity) compared to hydroxyl or methyl substituents.
- Stability : Ester hydrolysis rates would vary with substituent electronics (Cl withdraws electrons, accelerating hydrolysis relative to methyl groups).
Research Findings and Data Gaps
- Iosimenol’s Evidence: The provided data confirms its use as a non-ionic contrast agent due to high iodine content and low osmolality .
- Target Compound: No direct pharmacological data is available in the evidence. However, chlorobenzoate esters are studied for antimicrobial and plasticizer applications. Enantiomeric purity (S-configuration) could influence binding affinity in chiral environments.
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